molecular formula C12H8Cl3N B7792146 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline

6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B7792146
M. Wt: 272.6 g/mol
InChI Key: WXMXVYXMOJVFLB-UHFFFAOYSA-N
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Description

6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline is a heterocyclic aromatic compound with the molecular formula C12H8Cl3N It is characterized by the presence of three chlorine atoms attached to the quinoline ring system, which is fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the chlorination of a precursor quinoline compound. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures and solvent conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at specific positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the removal of chlorine atoms and the formation of partially or fully dechlorinated products.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols, replacing chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups

    Reduction: Dechlorinated quinoline derivatives

    Substitution: Quinoline derivatives with amine or thiol groups

Scientific Research Applications

6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
  • (3E)-5,7-Dichloro-3-(4-chlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
  • N-(9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-7-yl)-N,N-dimethylamine

Uniqueness

6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline is unique due to its specific substitution pattern with three chlorine atoms at positions 6, 8, and 9 on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline is a member of the quinoline family, which has garnered attention for its potential biological activities. This compound is characterized by its unique trichlorinated structure, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H8Cl3NC_{12}H_8Cl_3N, with a molecular weight of approximately 272.6 g/mol. The presence of three chlorine atoms at positions 6, 8, and 9 enhances its reactivity and may contribute to its biological effects.

PropertyValue
Molecular FormulaC₁₂H₈Cl₃N
Molecular Weight272.6 g/mol
IUPAC NameThis compound
CAS NumberPending

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This can lead to the modulation of various biochemical pathways.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance:

  • Activity against Gram-positive and Gram-negative bacteria : The trichlorinated compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer effects:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were reported to be around 15 µM.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against clinical isolates.
    • Findings : The compound showed broad-spectrum activity with a notable effect against resistant strains.
  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : Significant reduction in cell viability was observed with increased concentrations of the compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Chlorine Substituents : The presence and position of chlorine atoms are critical for enhancing antimicrobial and anticancer activities.

Properties

IUPAC Name

6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N/c13-6-4-8(14)11-10(5-6)16-9-3-1-2-7(9)12(11)15/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMXVYXMOJVFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C=C(C=C3Cl)Cl)N=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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